molecular formula C17H22FN5OS B4726110 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide

Cat. No.: B4726110
M. Wt: 363.5 g/mol
InChI Key: KBAYTLSDSDZTFJ-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate oxidizing agent.

    Attachment of the Piperazine Moiety: The 3-fluorobenzyl group is introduced to the piperazine ring through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the piperazine derivative using acylation reactions, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, converting them to amines or thiols, respectively.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Molecular Targets: It may interact with specific enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide

Comparison:

  • Uniqueness: The presence of the 3-fluorobenzyl group in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets.
  • Differences: Variations in the substituents on the thiadiazole or piperazine rings can significantly affect the compound’s pharmacokinetic and pharmacodynamic profiles, leading to differences in efficacy and safety.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5OS/c1-2-16-20-21-17(25-16)19-15(24)12-23-8-6-22(7-9-23)11-13-4-3-5-14(18)10-13/h3-5,10H,2,6-9,11-12H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAYTLSDSDZTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 5
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide

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